N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide
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Overview
Description
N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide, commonly known as MN-24, is a synthetic cannabinoid that belongs to the class of indazole-based compounds. It was first synthesized in 2012 by a team of researchers at the University of Mississippi. Since then, it has gained significant attention from the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
MN-24 acts as a partial agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to these receptors, MN-24 induces a cascade of intracellular signaling events that ultimately lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
MN-24 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain, as well as to inhibit the growth and proliferation of cancer cells. MN-24 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MN-24 in lab experiments is its high affinity and selectivity towards the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and pharmacological effects of cannabinoid receptor activation. However, one of the limitations of using MN-24 is its relatively low potency compared to other synthetic cannabinoids. This may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on MN-24. One area of interest is the development of new drugs based on the structure of MN-24 that have improved potency and selectivity towards the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of MN-24 in various disease states, such as cancer and inflammatory conditions. Additionally, further research is needed to elucidate the precise mechanisms of action of MN-24 and to better understand its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of MN-24 involves the reaction between 2-naphthoyl chloride and 2-amino-5-methylbenzoic acid hydrazide in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain MN-24 in its pure form.
Scientific Research Applications
MN-24 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit high affinity and selectivity towards the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune response. MN-24 has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(naphthalene-2-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-2-5-9-17(13)20-19(24)22-21-18(23)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGHSQPGJOFYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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